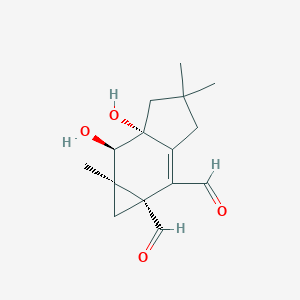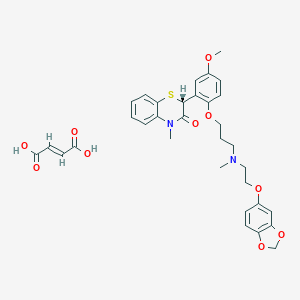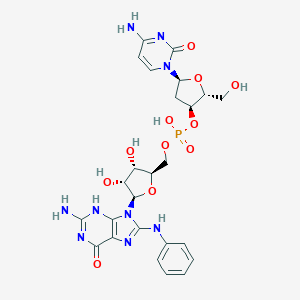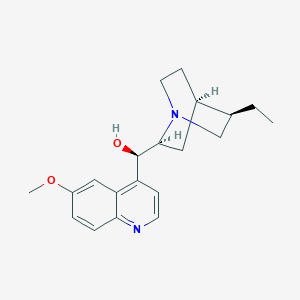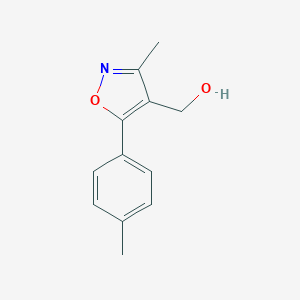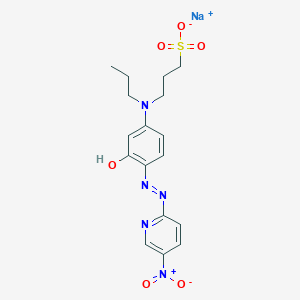
Nitro-paps
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitro-paps, also known as nitrophenylpropionic acids, are a class of organic compounds that have gained significant attention in the scientific community due to their potential applications in various fields, including medicine, agriculture, and materials science. Nitro-paps are synthesized through a chemical reaction between nitrobenzene and propionic acid, resulting in a yellow crystalline powder with unique properties.
Mécanisme D'action
The mechanism of action of nitro-paps involves the formation of covalent bonds between the compound and its target molecule. This covalent bond formation can result in irreversible inhibition of enzyme activity or modulation of protein function.
Effets Biochimiques Et Physiologiques
Nitro-paps have been shown to have a range of biochemical and physiological effects. They can act as inhibitors of enzymes involved in various metabolic pathways, such as fatty acid metabolism and cholesterol synthesis. Nitro-paps have also been shown to modulate the activity of ion channels and receptors involved in neurotransmission and signal transduction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using nitro-paps in laboratory experiments is their ability to selectively target specific molecules or pathways. Nitro-paps can also be easily synthesized and modified to optimize their activity and selectivity. However, one limitation of using nitro-paps is their potential for off-target effects due to their reactive nature.
Orientations Futures
There are several potential future directions for the use of nitro-paps in scientific research. One area of interest is the development of nitro-paps as therapeutics for the treatment of various diseases, such as cancer and neurodegenerative disorders. Nitro-paps could also be used to study the mechanisms underlying drug resistance and to develop new strategies for overcoming resistance. Additionally, the use of nitro-paps in materials science could lead to the development of new materials with unique properties and applications.
Conclusion:
Nitro-paps are a class of organic compounds with unique properties that have garnered significant attention in the scientific community. Their potential applications in scientific research are vast, and ongoing studies are shedding light on their mechanisms of action and potential therapeutic uses. As research in this field continues, nitro-paps hold promise for the development of new treatments and materials with important applications in various fields.
Méthodes De Synthèse
The synthesis of nitro-paps involves a reaction between nitrobenzene and propionic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including nitration, reduction, and esterification, resulting in the formation of nitro-paps. The synthesis method is relatively simple and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
Nitro-paps have been extensively studied for their potential applications in scientific research. They have been used as probes to study enzyme kinetics, protein-ligand interactions, and receptor binding. Nitro-paps have also been used as fluorescent probes for imaging cellular structures and as photoaffinity labels for identifying protein targets.
Propriétés
Numéro CAS |
113516-70-4 |
|---|---|
Nom du produit |
Nitro-paps |
Formule moléculaire |
C17H20N5NaO6S |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
sodium;3-[3-hydroxy-4-[(5-nitropyridin-2-yl)diazenyl]-N-propylanilino]propane-1-sulfonate |
InChI |
InChI=1S/C17H21N5O6S.Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);/q;+1/p-1 |
Clé InChI |
HKJSGHIZAWWIAC-UHFFFAOYSA-N |
SMILES isomérique |
CCCN(CCCS(=O)(=O)O)C1=CC(=O)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C=C1 |
SMILES |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+] |
SMILES canonique |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+] |
Synonymes |
2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol nitro-PAPS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



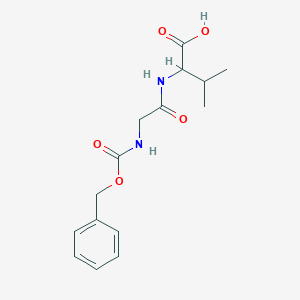
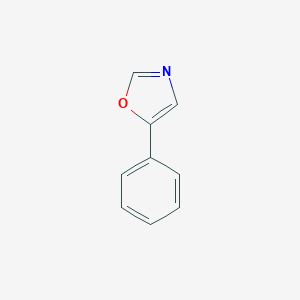
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)
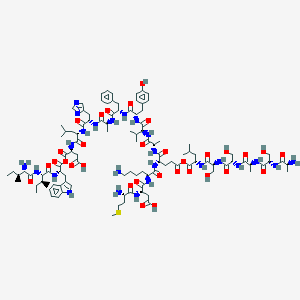
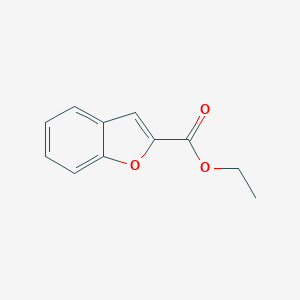
![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)
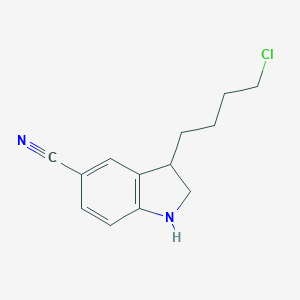
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)
